molecular formula C19H19N5O5S B4622242 methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate

methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate

Cat. No. B4622242
M. Wt: 429.5 g/mol
InChI Key: JNMLPIAWCYODNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds often involves multifaceted reaction sequences that introduce various functional groups and build the heterocyclic framework. A relevant example is the synthesis of multifunctional heterocyclic systems starting from precursors like methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, which serve as versatile synthons for creating pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others (Pizzioli et al., 1998). This highlights the synthetic flexibility and potential pathways that might be relevant for synthesizing the target compound.

Molecular Structure Analysis

The molecular structure of complex heterocyclic compounds is often determined using techniques such as X-ray crystallography, which provides detailed insights into their geometry, conformation, and intermolecular interactions. For instance, studies on isomeric compounds like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate reveal intricate details about molecular-electronic structure and hydrogen bonding patterns, which are crucial for understanding the chemical behavior of similar compounds (Portilla et al., 2007).

Scientific Research Applications

Synthesis and Heterocyclic System Applications

  • Synthesis of Heterocyclic Systems

    Researchers have developed methods utilizing compounds like methyl 2-benzoylamino-3-dimethylaminopropenoate for the synthesis of fused pyrimidinones and other heterocyclic systems. These processes involve the reaction of heterocyclic α-amino compounds in acetic acid to prepare derivatives of various heterocyclic systems, demonstrating the compound's utility in synthesizing complex heterocyclic structures for potential applications in materials science, pharmaceuticals, and chemical research (Stanovnik et al., 1990).

  • Preparation of Heterocyclic Compounds

    Another study highlighted the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones using similar compounds. This process exemplifies the strategic utilization of these compounds in synthesizing N-protected heterocycles, which have potential applications in drug discovery and development (Selič et al., 1997).

  • Versatile Reagents for Heterocyclic Synthesis

    Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are described as versatile synthons for the preparation of polyfunctional heterocyclic systems. This versatility underscores the potential of these compounds in synthesizing a wide range of heterocyclic compounds for various scientific applications (Pizzioli et al., 1998).

properties

IUPAC Name

methyl 3-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S/c1-24-15(10-20-17(26)14-7-4-8-29-14)22-23-19(24)30-11-16(25)21-13-6-3-5-12(9-13)18(27)28-2/h3-9H,10-11H2,1-2H3,(H,20,26)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMLPIAWCYODNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC(=C2)C(=O)OC)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate
Reactant of Route 2
Reactant of Route 2
methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate
Reactant of Route 3
Reactant of Route 3
methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate
Reactant of Route 4
methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate
Reactant of Route 5
Reactant of Route 5
methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate
Reactant of Route 6
Reactant of Route 6
methyl 3-{[({5-[(2-furoylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate

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